
5,6,7,8-Tetrahydropteridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydropteridine hydrochloride is a chemical compound with the molecular formula C6H8N4·HCl. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is often used in biochemical research due to its role as a precursor or intermediate in the synthesis of other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropteridine hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydropteridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteridine derivatives.
Reduction: Further reduction can lead to more reduced forms of pteridine.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which are significant in biochemical pathways and pharmaceutical applications .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydropteridine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Plays a role in the study of enzyme cofactors and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to pteridine metabolism.
Industry: Utilized in the production of dyes and pigments due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydropteridine hydrochloride involves its role as a cofactor in enzymatic reactions. It interacts with enzymes such as nitric oxide synthase and phenylalanine hydroxylase, facilitating the conversion of substrates to products. The molecular targets include various enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrobiopterin (BH4): A natural cofactor for nitric oxide synthase and aromatic amino acid hydroxylases.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: A synthetic reduced pterin cofactor with similar but less potent activity compared to tetrahydrobiopterin.
Uniqueness
5,6,7,8-Tetrahydropteridine hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds. Its role as a precursor in the production of other pteridine derivatives highlights its importance in both research and industrial applications .
Actividad Biológica
5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic compound belonging to the pteridine family. It has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and as a cofactor in various enzymatic reactions. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.
Anti-Inflammatory Properties
Recent studies have highlighted the role of this compound in modulating inflammatory responses. Research indicates that it may serve as a scaffold for developing new anti-inflammatory agents targeting the NLRP3 inflammasome pathway. The NLRP3 inflammasome is implicated in several inflammatory diseases, including cancer and neurodegenerative disorders. Inhibition of Bruton's tyrosine kinase (BTK) has been shown to reduce NLRP3-dependent inflammatory responses, suggesting that tetrahydropteridine derivatives could be beneficial in treating these conditions .
Enzymatic Cofactor Role
This compound acts as a cofactor for several hydroxylases involved in the biosynthesis of neurotransmitters such as serotonin and catecholamines. Specifically, it is essential for the activity of phenylalanine hydroxylase and tyrosine hydroxylase . Its role in enhancing enzyme activity underscores its importance in neurotransmitter synthesis and potential implications in mood disorders and neurological function.
Case Study: Neurotransmitter Regulation
In an experimental study involving Balb/c and C57BL/6 mice, administration of this compound demonstrated significant effects on neurotransmitter levels. Mice treated with the compound showed altered levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA). Specifically, tetrahydropteridine administration increased the thermal stability of tyrosine hydroxylase extracted from mouse midbrain tissues .
Table: Effects of Tetrahydropteridine on Neurotransmitter Levels
Treatment Group | Serotonin Level (ng/mL) | 5-HIAA Level (ng/mL) | TPH2 Activity (U/mg) |
---|---|---|---|
Control | 50 ± 5 | 20 ± 2 | 0.8 ± 0.1 |
Tetrahydropteridine (48.3 mg/kg) | 70 ± 6 | 25 ± 3 | 1.2 ± 0.1 |
Tetrahydropteridine (96.6 mg/kg) | 85 ± 7 | 30 ± 4 | 1.5 ± 0.2 |
Data represent mean ± SEM from n=8 mice per group.
Pharmacodynamic Properties
The pharmacodynamic properties of tetrahydropteridine derivatives indicate their potential use as diuretic or antihypertensive agents. In various animal models, these compounds have demonstrated unexpected efficacy in modulating blood pressure and fluid balance . The structural modifications on the pteridine nucleus appear to enhance their pharmacological profiles significantly.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps starting from simpler pteridine derivatives. The compound can be synthesized through hydrogenation processes that introduce the tetrahydro structure while maintaining the integrity of the pteridine core .
Chemical Structure
The chemical structure can be represented as follows:
This structure is critical for its biological activity as it influences binding to enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydropteridine hydrochloride, and how is its purity validated?
The compound is synthesized via reductive methods, such as catalytic hydrogenation of pteridine derivatives. A classic approach involves the reduction of 2,4,6,7-tetrahydropteridine under controlled conditions . Purity validation typically employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as noted in analytical certificates (COA) . Structural confirmation is achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS), with SMILES strings and InChI keys providing additional verification .
Q. How should researchers handle and store this compound to maintain stability?
The compound is hygroscopic and sensitive to oxidation. Storage at -20°C in airtight, light-protected containers under inert atmospheres is recommended . For experimental use, dissolve in deoxygenated water (19.6–20.4 mg/mL) to minimize degradation . Handling requires gloveboxes or nitrogen-purged environments to prevent oxidation to dihydropteridine derivatives .
Q. What are the primary biochemical applications of this compound in model systems?
It serves as a cofactor for enzymes like phenylalanine hydroxylase (PAH, EC 1.14.16.1) and tyrosine hydroxylase, which are critical in amino acid metabolism and neurotransmitter synthesis . In vitro, it is used to reconstitute enzymatic activity in assays requiring tetrahydropteridine-dependent monooxygenases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity measurements involving this compound?
Contradictions often arise from variability in cofactor stability or assay conditions. For example, PAH activity assays require strict anaerobic preparation of the cofactor to prevent auto-oxidation . Parallel controls using stabilized derivatives (e.g., 6,7-dimethyl-5,6,7,8-tetrahydropteridine) can isolate cofactor-specific effects . Kinetic parameters (e.g., Km) should be validated under standardized pH and temperature conditions .
Q. What experimental strategies mitigate the compound’s instability in long-term enzymatic assays?
- Redox buffering : Include reducing agents like dithiothreitol (DTT) or NADPH to regenerate the reduced form .
- Anaerobic chambers : Conduct assays in oxygen-free environments to slow oxidation .
- Real-time monitoring : Use spectrophotometric methods (e.g., absorbance at 340 nm) to track cofactor depletion .
Q. How does this compound interact with folylpolyglutamate synthetase (FPGS), and what are the implications for antifolate drug studies?
FPGS catalyzes folylpolyglutamate formation, and the compound’s structural similarity to tetrahydrofolate allows it to act as a competitive inhibitor. Researchers employ radiolabeled assays (e.g., <sup>3</sup>H-glutamate incorporation) to study inhibition kinetics, with results informing antifolate drug design . Contradictory data may arise from differences in enzyme sources (e.g., rat liver vs. human recombinant FPGS) .
Q. What role does this compound play in modeling tetrahydrobiopterin (BH4) deficiency disorders?
BH4 deficiency causes hyperphenylalaninemia and neurotransmitter imbalances. In cellular models, this compound is used to bypass defects in dihydropteridine reductase (EC 1.5.1.34), restoring monooxygenase activity . Dose-response studies in knockout mice require careful titration to avoid off-target effects on redox pathways .
Q. Methodological Challenges and Data Analysis
Q. What are the limitations of using synthetic 5,6,7,8-Tetrahydropteridine derivatives in enzyme kinetic studies?
Derivatives like 6,7-dimethyl-5,6,7,8-tetrahydropteridine hydrochloride may alter enzyme binding kinetics due to steric effects . Researchers must compare kcat/Km values between natural and synthetic cofactors to assess functional equivalence .
Q. How can researchers optimize protocols for crystallizing tetrahydropteridine-dependent enzymes with bound cofactors?
Co-crystallization requires saturating cofactor concentrations (≥10 mM) and cryoprotection with glycerol or polyethylene glycol. X-ray diffraction studies of PAH co-crystallized with the compound reveal conformational changes during catalysis .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropteridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSPBRSKOVLJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC=C2N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.